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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanal

Cat. No.: B082722

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical discovery and the evolution of
synthetic methodologies for halogenated carbonyl compounds. It is intended to serve as a
valuable resource, offering detailed experimental protocols and comparative data to aid in
research and development.

Introduction

Halogenated carbonyls are a class of organic compounds characterized by a carbonyl group
with a halogen atom attached to the carbonyl carbon (acyl halides) or to an adjacent carbon
atom (a-halo carbonyls). These compounds are highly valuable synthetic intermediates due to
their enhanced reactivity, making them crucial building blocks in the synthesis of
pharmaceuticals, agrochemicals, and other complex organic molecules. This guide delves into
the key historical milestones and the development of synthetic methods for these important
chemical entities.

Discovery and Early History

The history of halogenated carbonyls is intertwined with the foundational discoveries in organic
chemistry.

Phosgene (Carbonyl Dichloride): One of the simplest and most notorious halogenated
carbonyls, phosgene (COCI2), was first synthesized in 1812 by the Cornish chemist John Davy.
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[1][2] He discovered the compound by exposing a mixture of carbon monoxide and chlorine to
sunlight, naming it "phosgene" from the Greek words "phos” (light) and "gene" (born).[1][2]
Phosgene's industrial importance grew throughout the 19th century, particularly in the dye
manufacturing industry.[1][2] However, it gained infamy for its use as a chemical weapon during
World War |, where it was responsible for a significant number of fatalities.[1][3][4]

Acyl Halides: The preparation of acetyl bromide was reported as early as 1863 through a
reaction involving glacial acetic acid, bromine, and phosphorus.[5] This early method, however,
was often complicated by the formation of byproducts.[5] The development of more controlled
and general methods for synthesizing acyl halides from carboxylic acids using reagents like
phosphorus halides and thionyl chloride marked a significant advancement in organic
synthesis.

a-Halogenated Carbonyls: The discovery of methods to introduce a halogen atom at the a-
position to a carbonyl group opened up new avenues for carbon-carbon bond formation and
other functional group transformations. The Hell-Volhard-Zelinsky reaction, discovered between
1881 and 1887 by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a landmark
achievement in this area.[6][7][8] This reaction allows for the a-halogenation of carboxylic
acids.[6][7][8]

Synthesis of Acyl Halides

Acyl halides are among the most reactive derivatives of carboxylic acids and are typically
prepared from them.

Acyl Fluorides

The synthesis of acyl fluorides historically relied on halogen exchange reactions. The Swarts
reaction, first reported by Frederic Jean Edmond Swarts in 1892, is a classic method for
converting acyl chlorides or bromides to acyl fluorides using heavy metal fluorides like AgF or
Hg2F2.[9][10][11]

Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic
synthesis. Several reagents have been developed for this purpose.
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e Thionyl Chloride (SOCI2): This is one of the most common laboratory reagents for preparing
acyl chlorides from carboxylic acids.[12][13][14] The reaction is efficient, and the byproducts,
sulfur dioxide (SO2) and hydrogen chloride (HCI), are gases, which simplifies purification.[14]

e Phosphorus Chlorides (PCls and PCls): Phosphorus pentachloride (PCls) and phosphorus
trichloride (PCls) are also effective reagents for this conversion.[12][13][14] PCls reacts with
carboxylic acids to form the acyl chloride, phosphoryl chloride (POCIs), and HCI.[14] PCls
requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid
(HsPO3s) as a byproduct.[13]

e Oxalyl Chloride ((COCI)2): Oxalyl chloride is a milder and more selective reagent than thionyl
chloride, often used for sensitive substrates.[12] The reaction is typically catalyzed by
dimethylformamide (DMF).[12]

Acyl Bromides and lodides

The synthesis of acyl bromides and iodides follows similar principles to that of acyl chlorides.

o Acyl Bromides: Phosphorus tribromide (PBrs) is the most common reagent for converting
carboxylic acids to acyl bromides.[5][13] This reaction is a key initial step in the Hell-Volhard-
Zelinsky reaction.[5][15] Thionyl bromide (SOBrz) can also be used, but it is less stable than
its chloride counterpart.[5]

o Acyl lodides: Acyl iodides are generally less stable and are often prepared in situ. The
Finkelstein reaction, which involves treating an acyl chloride with an iodide salt like sodium
iodide (Nal) in a suitable solvent (e.g., acetone or acetonitrile), is a common method for their
preparation.[16]

Synthesis of a-Halogenated Carbonyls

The introduction of a halogen atom at the a-position of an aldehyde or ketone is a powerful tool
for synthetic chemists.

a-Halogenation of Carboxylic Acids: The Hell-Volhard-
Zelinsky Reaction
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The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the a-bromination or a-
chlorination of carboxylic acids.[6][7][15] The reaction involves treating the carboxylic acid with
a halogen (Brz or Cl2) in the presence of a catalytic amount of phosphorus or a phosphorus
halide (e.g., PBr3).[6][7][15] The reaction proceeds through the formation of an acyl halide
intermediate, which then enolizes and undergoes halogenation at the a-position.[15][17]
Subsequent hydrolysis yields the a-halo carboxylic acid.[6][15]

o-Halogenation of Ketones and Aldehydes

Ketones and aldehydes can be halogenated at the a-position under acidic or basic conditions.

o Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones and aldehydes
undergo tautomerization to their enol forms. The enol then acts as a nucleophile and reacts
with a halogen (Clz, Brz, or I2) to give the a-halo carbonyl compound.

» Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which is a more
potent nucleophile than the enol. The enolate rapidly reacts with the halogen. This method is
often so rapid that it can be difficult to stop at the mono-halogenated product, and
polyhalogenation is common, especially with methyl ketones (the haloform reaction).

Modern methods for a-halogenation often employ alternative halogenating agents such as N-
chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) for improved selectivity and milder
reaction conditions.[18]

Quantitative Data Summary

The following tables summarize typical yields and conditions for some of the key synthetic
methods discussed.

Table 1: Synthesis of Acyl Halides from Carboxylic Acids
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Typical o ] )
Reagent Conditions Typical Yield Reference
Substrate
Aliphatic/Aromati  Neat orin a
SOCl2 ¢ Carboxylic solvent (e.g., >90% [14]
Acids CH2Cl2), reflux
Aliphatic/Aromati  Neat or in an
PCls ¢ Carboxylic inert solvent, >85% [14]
Acids room temp.
Inert solvent
Sensitive
(COCI)2/DMF _ _ (e.g., CHz2Cl2), >95% [12]
Carboxylic Acids
0°Ctort
Aliphatic/Aromati  Neat orin a
PBrs ¢ Carboxylic solvent (e.g., >90% [5]
Acids CCla), reflux
Table 2: a-Halogenation of Carbonyl Compounds
. o Typical
Reaction Substrate Reagents Conditions Yield Reference
ie
Hell-Volhard- Carboxylic
] ) Brz, cat. PBrs  Neat, heat 70-90% [15]
Zelinsky Acid
Acid-
Acetophenon Room
Catalyzed Brz, AcOH 80-90% [19]
S temperature
Bromination
lodination I2, CuO,
) Aryl Ketones Reflux 83-99% [19]
with 12/CuO MeOH

Detailed Experimental Protocols

Preparation of Acetyl Bromide using Phosphorus
Tribromide
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Historical Protocol Reference: Adapted from descriptions of early preparations.[5]

Procedure:

In a round-bottom flask equipped with a dropping funnel and a condenser, place 1 mole of
glacial acetic acid.

e Cool the flask in an ice bath.

e Slowly add 0.4 moles of phosphorus tribromide (PBr3) from the dropping funnel with constant
stirring.

 After the addition is complete, remove the ice bath and allow the mixture to warm to room
temperature.

o Gently warm the mixture on a water bath for 30 minutes to complete the reaction.

e The crude acetyl bromide is then purified by fractional distillation. The fraction boiling at 75-
77 °C is collected.

Reported Yield: Approximately 82%.[5]

The Hell-Volhard-Zelinsky Bromination of Propanoic
Acid

Procedure:

o To a three-necked flask fitted with a condenser, a dropping funnel, and a mechanical stirrer,
add 1 mole of propanoic acid and a catalytic amount of red phosphorus (or 0.05 moles of
PBrs).

o Heat the mixture to a gentle reflux.

e Slowly add 1.1 moles of bromine (Brz) from the dropping funnel. The color of the bromine
should discharge as it reacts.

 After the addition is complete, continue to reflux the mixture for 1-2 hours until the evolution
of HBr gas ceases.
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e Cool the reaction mixture to room temperature.

» Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate a-bromo
acyl bromide to the a-bromo propanoic acid.

e The product can be isolated by extraction with a suitable organic solvent and purified by
distillation under reduced pressure.
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Caption: General pathways for the synthesis of acyl chlorides from carboxylic acids.
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Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
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Caption: Experimental workflow for the synthesis of an acyl bromide.

Conclusion

The discovery and development of synthetic routes to halogenated carbonyls have been pivotal
in the advancement of organic chemistry. From the early synthesis of phosgene and the
establishment of the Hell-Volhard-Zelinsky reaction to the refinement of methods for producing
acyl halides, chemists have continually sought more efficient, selective, and safer procedures.
The reactivity of these compounds ensures their continued importance as versatile
intermediates in academic research and industrial applications, particularly in the synthesis of
complex molecules with biological activity. Future developments will likely focus on greener
synthetic methodologies, employing catalytic processes and avoiding hazardous reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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